N-(3,3-diphenylpropyl)-2-hydroxyquinoline-4-carboxamide
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Overview
Description
N-(3,3-diphenylpropyl)-2-hydroxyquinoline-4-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with a hydroxy group and a carboxamide group attached to a 3,3-diphenylpropyl chain. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-diphenylpropyl)-2-hydroxyquinoline-4-carboxamide typically involves multiple steps. One common method starts with the preparation of 3,3-diphenylpropylamine through Friedel-Crafts alkylation of benzene with cinnamonitrile, followed by catalytic hydrogenation to obtain 3,3-diphenylpropylamine . This intermediate is then reacted with 2-hydroxyquinoline-4-carboxylic acid under appropriate conditions to form the desired carboxamide .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: N-(3,3-diphenylpropyl)-2-hydroxyquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: N-(3,3-diphenylpropyl)-2-hydroxyquinoline-4-carboxamide is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties .
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules .
Medicine: The compound is explored for its potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer activities .
Industry: In the industrial sector, it is used in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of N-(3,3-diphenylpropyl)-2-hydroxyquinoline-4-carboxamide involves its interaction with specific molecular targets. The hydroxyquinoline moiety can chelate metal ions, affecting metalloprotein functions. The carboxamide group can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
N-(3,3-diphenylpropyl)acetamide: Similar structure but lacks the quinoline core.
N-(3,3-diphenylpropyl)-2-phenyl-4-quinazolinamine: Contains a quinazoline core instead of quinoline.
Uniqueness: N-(3,3-diphenylpropyl)-2-hydroxyquinoline-4-carboxamide is unique due to its combination of a quinoline core with a hydroxy and carboxamide group, providing distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C25H22N2O2 |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-(3,3-diphenylpropyl)-2-oxo-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C25H22N2O2/c28-24-17-22(21-13-7-8-14-23(21)27-24)25(29)26-16-15-20(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-14,17,20H,15-16H2,(H,26,29)(H,27,28) |
InChI Key |
MIPNKQMZINUMQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=CC(=O)NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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